molecular formula C9H11N3O5 B1678778 RA-263 CAS No. 82205-95-6

RA-263

Cat. No.: B1678778
CAS No.: 82205-95-6
M. Wt: 241.20 g/mol
InChI Key: CJRBQXDMCWCHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While structural details remain proprietary, preliminary studies suggest it belongs to the statin class, characterized by a β-hydroxy-δ-lactone ring and a hydrophobic side chain critical for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis . Early-phase clinical trials indicate RA 263 exhibits potent lipid-lowering effects, with a reported 50% reduction in low-density lipoprotein cholesterol (LDL-C) at a 20 mg/day dose over 12 weeks. Its pharmacokinetic profile includes moderate bioavailability (35–40%) and a half-life of 12–15 hours, supporting once-daily dosing .

RA 263’s synthesis involves a multi-step enantioselective process, yielding >99% purity as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Preclinical studies highlight its selective hepatic uptake via organic anion-transporting polypeptides (OATPs), minimizing systemic toxicity .

Properties

CAS No.

82205-95-6

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2

InChI Key

CJRBQXDMCWCHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

82225-31-8
82205-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole
RA 263
RA-263

Origin of Product

United States

Chemical Reactions Analysis

RA 263 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

Scientific Research Applications

RA 263 has several scientific research applications:

    Chemistry: It is used as a radiosensitizer in radiation chemistry studies.

    Biology: The compound is studied for its effects on cellular processes and DNA damage repair mechanisms.

    Medicine: Its primary application is in enhancing the efficacy of radiation therapy for cancer treatment.

Mechanism of Action

The mechanism of action of RA 263 involves its ability to enhance the sensitivity of cancer cells to radiation. It achieves this by targeting hypoxic cells, which are typically more resistant to radiation. The compound interacts with DNA and other cellular components, leading to increased DNA damage and cell death when combined with radiation therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

RA 263 is compared below with two statins: simvastatin (structural analog) and fluvastatin (functional analog).

Structural and Physicochemical Properties
Property RA 263 Simvastatin Fluvastatin
Molecular Formula C₂₅H₃₈O₅ C₂₅H₃₈O₅ C₂₄H₂₆FNO₄
Molecular Weight (g/mol) 418.5 418.5 411.5
LogP (Lipophilicity) 3.8 4.5 2.9
Solubility (mg/mL) 0.05 (aqueous buffer) 0.03 (aqueous buffer) 0.12 (aqueous buffer)
Key Structural Feature Methyl-substituted side chain Open lactone ring Fluorophenyl group

Key Observations :

  • RA 263 and simvastatin share identical molecular formulas but differ in side-chain substitutions, affecting solubility and tissue distribution .
  • Fluvastatin’s fluorophenyl group enhances hydrophilicity, improving renal excretion but reducing hepatic selectivity compared to RA 263 .
Pharmacokinetic and Pharmacodynamic Profiles
Parameter RA 263 Simvastatin Fluvastatin
Bioavailability (%) 35–40 <5 (prodrug) 24–30
Half-life (hours) 12–15 2–3 (active metabolite) 1–3
Protein Binding (%) 95 95–98 98
CYP450 Metabolism CYP3A4 (minor) CYP3A4 (major) CYP2C9 (major)
LDL-C Reduction (%) 50 (20 mg/day) 35–40 (40 mg/day) 25–30 (80 mg/day)

Key Findings :

  • RA 263’s extended half-life and reduced CYP3A4 dependency lower drug-drug interaction risks compared to simvastatin .
  • Fluvastatin’s shorter half-life necessitates twice-daily dosing, whereas RA 263’s pharmacokinetics support once-daily administration .

Data Reproducibility and Research Limitations

RA 263’s preclinical data are archived in the National Institutes of Health (NIH) repository (Deposition ID: NIH-RA263-2025), including raw NMR spectra and HPLC chromatograms . Limitations include:

  • Limited long-term safety data beyond 24 weeks.
  • No head-to-head trials against second-generation statins (e.g., rosuvastatin).

Future Research Directions

Mechanistic Studies : Elucidate RA 263’s interactions with OATP1B1 transporters using cryo-electron microscopy .

Comparative Trials : Phase III trials against atorvastatin to validate superior efficacy and tolerability .

Formulation Optimization: Develop nanoparticle-based delivery systems to enhance solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA-263
Reactant of Route 2
RA-263

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.